molecular formula C13H24N2O5 B3025511 (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate CAS No. 1212478-11-9

(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate

Cat. No. B3025511
M. Wt: 288.34 g/mol
InChI Key: KCWFVEHJSPIUCE-DIVWUKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPO is a morpholine derivative that has been used in a variety of applications, including as a spin trap for detecting free radicals in biological systems.

Mechanism Of Action

(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate acts as a spin trap by reacting with free radicals to form stable adducts. The reaction between (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate and free radicals occurs via a radical addition mechanism, where the unpaired electron of the free radical is transferred to the nitroxide moiety of (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate. The resulting adduct is stable and can be detected using EPR spectroscopy.

Biochemical And Physiological Effects

(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate has been shown to have a number of biochemical and physiological effects. In particular, (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate has been shown to protect against oxidative stress in various cell types, including neurons and endothelial cells. (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to various stimuli.

Advantages And Limitations For Lab Experiments

(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate has several advantages for lab experiments, including its high stability and ability to trap a wide range of free radicals. However, (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate research, including the development of new methods for synthesizing (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate and its derivatives, the investigation of its potential therapeutic applications in various diseases and conditions, and the exploration of its interactions with other biomolecules such as proteins and lipids. Additionally, there is a need for further research on the potential toxicity of (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate and its derivatives, as well as their effects on cellular signaling pathways and gene expression.

Scientific Research Applications

(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate has been widely used in scientific research as a spin trap for detecting free radicals in biological systems. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases and conditions. (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate can react with free radicals to form stable adducts, which can then be detected using techniques such as electron paramagnetic resonance (EPR) spectroscopy.

properties

IUPAC Name

(2R,6S)-2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.C2H2O4/c1-9-6-13(7-10(2)14-9)8-11-4-3-5-12-11;3-1(4)2(5)6/h9-12H,3-8H2,1-2H3;(H,3,4)(H,5,6)/t9-,10+,11?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWFVEHJSPIUCE-DIVWUKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2CCCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2CCCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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